(E)-N-Desmethyl-N-formyl Doxepin
Description
Properties
IUPAC Name |
N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20(14-21)12-6-10-17-16-8-3-2-7-15(16)13-22-19-11-5-4-9-18(17)19/h2-5,7-11,14H,6,12-13H2,1H3/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYCYABWFVNIZ-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730867 | |
| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250331-52-3 | |
| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization for Academic Research on E N Desmethyl N Formyl Doxepin
Total Synthesis Approaches for Reference Standard Preparation
The complete chemical synthesis of (E)-N-Desmethyl-N-formyl Doxepin (B10761459) is a fundamental approach to obtaining a pure reference standard. This method allows for precise control over the molecular structure and stereochemistry.
The total synthesis of (E)-N-Desmethyl-N-formyl Doxepin involves a series of chemical reactions to construct the molecule from basic starting materials. A common strategy begins with the synthesis of the tricyclic ketone, 6,11-dihydrodibenz[b,e]oxepin-11-one. This core structure can then be elaborated to introduce the side chain. patsnap.compatsnap.comgoogle.com One method to achieve this is through a Wittig reaction, which can be used to form the exocyclic double bond and attach the propylamino side chain. patsnap.com Subsequent chemical modifications, including demethylation and formylation, are then carried out to yield the final product. A patent describes a synthesis method for a doxepin intermediate, phthalic diamide, which could potentially be adapted for the synthesis of doxepin and its metabolites. google.com
A significant challenge in the synthesis of N-Desmethyl-N-formyl Doxepin is controlling the stereochemistry of the exocyclic double bond to selectively produce the (E)-isomer. The (E) and (Z) isomers of doxepin and its metabolites can have different pharmacological and pharmacokinetic properties. wikipedia.orgpharmgkb.org Stereoselective synthesis techniques are therefore highly valuable. One such method involves an intramolecular palladium-catalyzed cyclization of an alkenylboronate, which has been successfully applied to the stereoselective synthesis of (E)-Doxepin. sinica.edu.tw Another approach utilizes a palladium-catalyzed cascade carbometalation-cross coupling of an alkyne to prepare dibenzoxapines with high stereo- and regiocontrol. acs.org These methods could potentially be adapted to synthesize the (E)-isomer of N-Desmethyl-N-formyl Doxepin with high purity.
Semi-Synthetic Methodologies from Doxepin or Related Intermediates
Starting from the commercially available drug Doxepin or its major metabolites offers a more direct route to this compound. Doxepin is typically available as a mixture of (E) and (Z) isomers, with the (E) isomer being the major component (approximately 85%). pharmgkb.orgnih.gov
A key step in the semi-synthesis is the N-demethylation of Doxepin to form N-Desmethyl Doxepin (nordoxepin). wikipedia.orgdrugbank.com This transformation can be achieved using various reagents. One patented method describes the synthesis of desmethyl doxepin hydrochloride from doxepin hydrochloride through a three-step process of acylation, reduction, and salification. google.com The resulting N-Desmethyl Doxepin can then be formylated to produce N-formyl-N-desmethyl Doxepin. The separation of the (E) and (Z) isomers can be performed at either the intermediate or final product stage using chromatographic techniques. nih.gov
Microbial Biotransformation for Research Material Generation
Microbial biotransformation provides a green and often highly selective alternative to chemical synthesis for producing drug metabolites. wisdomlib.orgresearchgate.net This technique utilizes microorganisms, particularly fungi, to carry out specific metabolic reactions. diva-portal.org
The filamentous fungus Cunninghamella elegans is a well-established microbial model for studying mammalian drug metabolism due to its possession of cytochrome P-450 monooxygenase systems similar to those in mammals. auctoresonline.orgwikipedia.org Studies have demonstrated the ability of Cunninghamella elegans to metabolize Doxepin into a variety of metabolites, including this compound. nih.govsigmaaldrich.comgoogle.com The fungus performs N-demethylation and N-formylation reactions, mimicking the metabolic pathways observed in humans. nih.govasm.org This makes it a valuable tool for producing this specific metabolite for research purposes.
To maximize the production of this compound using microbial biotransformation, it is crucial to optimize the culture and reaction conditions. mdpi.com Key parameters that can be adjusted to improve the yield and selectivity of the desired metabolite include:
Strain Selection: Different fungal species or even different strains within the same species can exhibit varying metabolic capabilities. wisdomlib.org
Medium Composition: The nutrients available in the culture medium can significantly influence fungal growth and enzyme production. nih.gov
Incubation Time: The duration of the biotransformation process will affect the extent of metabolite formation. mdpi.com
pH and Temperature: These physical parameters must be controlled to ensure optimal fungal activity. mdpi.com
Substrate Concentration: The initial concentration of Doxepin needs to be optimized to avoid toxicity to the fungus while providing sufficient starting material for conversion. mdpi.com
By systematically optimizing these factors, it is possible to enhance the efficiency of the biotransformation process and obtain a higher yield of the target metabolite. nih.gov
Synthesis of Isotopically Labeled this compound for Mechanistic and Analytical Studies
The synthesis of isotopically labeled this compound is essential for a variety of research applications, including metabolic pathway elucidation, quantitative analysis by mass spectrometry, and receptor binding assays. While direct synthesis of an isotopically labeled version of this specific metabolite is not extensively documented in publicly available literature, a plausible and effective approach involves the use of microbial biotransformation, a method that has been successfully employed for the production of the unlabeled compound.
One documented method for the synthesis of this compound involves the incubation of Doxepin with the filamentous fungus Cunninghamella elegans. googleapis.comgoogle.com This biotransformation leverages the enzymatic machinery of the microorganism to perform specific oxidative and demethylation reactions.
A proposed strategy for the synthesis of an isotopically labeled version of this compound would be to utilize an isotopically labeled precursor of Doxepin in the fermentation culture with Cunninghamella elegans. For instance, Doxepin labeled with deuterium (B1214612) (D) or carbon-13 (¹³C) on the N,N-dimethylpropylamine side chain could serve as the starting material. The enzymatic processes within the fungus would then be expected to metabolize the labeled Doxepin to the corresponding isotopically labeled this compound.
For example, starting with Doxepin-d3, where the methyl groups on the nitrogen are deuterated, would likely yield this compound with a deuterated formyl group or a deuterated N-methyl group, depending on the specific metabolic pathway and the stability of the label. The table below outlines a conceptual synthetic scheme.
| Precursor | Labeling Position | Proposed Labeled Product | Labeling Position |
| Doxepin-d3 | N-methyl groups | This compound-d2 | N-methyl and formyl group |
| ¹³C-Doxepin | Propyl chain | (E)-N-Desmethyl-N-formyl-¹³C-Doxepin | Propyl chain |
The resulting isotopically labeled metabolite would be invaluable for use as an internal standard in quantitative mass spectrometry-based assays, allowing for precise measurement of the metabolite's concentration in biological samples. nih.gov Furthermore, its use in mechanistic studies could help to elucidate the metabolic fate of Doxepin and the enzymes involved in its biotransformation. wikipedia.org
Chemical Modification for the Creation of Research Probes (e.g., enzyme affinity ligands)
The development of chemical probes based on the structure of this compound can provide powerful tools for studying its biological targets and off-targets. Doxepin and its metabolites are known to interact with a variety of receptors, most notably histamine (B1213489) H1 receptors, as well as serotonin (B10506) and norepinephrine (B1679862) transporters. acs.orgnih.gov Creating affinity ligands from this compound would enable the investigation of these interactions with greater precision.
A key challenge in modifying this compound is the introduction of a functional group suitable for conjugation to a reporter molecule (e.g., a fluorophore, biotin) or a solid support for affinity chromatography, without significantly diminishing its binding affinity for its target. The N-formyl and N-methyl groups present potential sites for such modifications.
One proposed strategy involves the selective hydrolysis of the N-formyl group to yield the corresponding N-desmethyl metabolite, (E)-Nordoxepin. This secondary amine can then be acylated with a linker molecule containing a terminal reactive group, such as a carboxylic acid, an azide, or an alkyne. This linker-equipped molecule can then be coupled to a desired probe.
The following table outlines a potential derivatization strategy for creating an enzyme affinity ligand.
| Starting Material | Reaction Step 1 | Intermediate | Reaction Step 2 | Final Product (Example) |
| This compound | Acid or base hydrolysis | (E)-Nordoxepin | Acylation with a bifunctional linker (e.g., 6-azidohexanoic acid) | (E)-N-(6-azidohexanoyl) Nordoxepin |
This derivatized molecule could then be used in "click chemistry" reactions to attach it to a variety of reporter groups or solid matrices. Such probes would be instrumental in identifying and characterizing the binding proteins of this compound, potentially uncovering new biological activities and contributing to a more comprehensive understanding of Doxepin's pharmacology. The design of such probes can be guided by the structural information available for Doxepin's binding to its receptors, such as the histamine H1 receptor. researchgate.net
Advanced Analytical Methodologies for the Detection and Quantification of E N Desmethyl N Formyl Doxepin in Research Matrices
Chromatographic Techniques for Separation and Isolation in Research Samples
The separation, isolation, and quantification of (E)-N-Desmethyl-N-formyl Doxepin (B10761459) from research samples rely heavily on chromatographic methods. The choice between liquid and gas chromatography is often dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability, as well as the nature of the sample matrix. Both HPLC and GC have been extensively developed for the parent compound, doxepin, and its primary metabolite, N-desmethyldoxepin, and these methodologies provide a foundational framework for the analysis of its N-formyl derivative. nih.govencyclopedia.puboup.com
HPLC is the most widely used analytical technique for the analysis of doxepin and its metabolites due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. humanjournals.com Method development for (E)-N-Desmethyl-N-formyl Doxepin would logically start from established protocols for related tricyclic antidepressants. nih.govnorlab.com
Reverse-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of doxepin and its metabolites. humanjournals.com This technique utilizes a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The separation is based on hydrophobic interactions. For compounds like doxepin and its derivatives, mobile phases typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Adjusting the pH of the mobile phase is crucial for controlling the retention and peak shape of these basic compounds. A low pH (e.g., 2.5) ensures the analytes are in their ionized form, which often leads to better chromatographic performance on silica-based columns. sigmaaldrich.com
Normal-phase HPLC (NP-HPLC), which employs a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane), is also effective for separating doxepin isomers and metabolites. nih.govnih.gov This method can offer different selectivity compared to RP-HPLC. For instance, a normal-phase system using a mobile phase of hexane-methanol-nonylamine has been used for the stereoselective and simultaneous measurement of cis- and trans-isomers of doxepin and N-desmethyldoxepin. humanjournals.com
Table 1: Example HPLC Conditions for the Analysis of Doxepin and Related Metabolites
| Parameter | Reverse-Phase Method | Normal-Phase Method |
|---|---|---|
| Stationary Phase | C8 or C18 (e.g., Phenomenex Luna C18, 5 µm) humanjournals.comresearchgate.net | Silica (B1680970) (e.g., 3-µm analytical silica column) nih.gov |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) formate) nih.gov | Hexane-methanol-nonylamine (95:5:0.3, v/v/v) humanjournals.com |
| Flow Rate | 0.5 - 1.5 mL/min researchgate.net | 1.0 - 2.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (MS) nih.govresearchgate.net | UV at 295 nm humanjournals.com |
Doxepin is commercially available as a mixture of (E) and (Z) geometric isomers, with the (E)-isomer typically being the major component (approx. 85%). phenomenex.com The metabolic pathways and pharmacological activities of these isomers can differ. Therefore, stereoselective analytical methods are essential. While "this compound" specifies a single isomer, analytical methods must be capable of resolving it from the corresponding (Z)-isomer to ensure accurate quantification and characterization.
Chiral stationary phases (CSPs) are designed to separate enantiomers and diastereomers. For doxepin and its metabolites, HPLC methods using silica-based columns have demonstrated the ability to resolve the (E) and (Z) isomers effectively. nih.gov The separation is often achieved by optimizing the mobile phase composition, which can influence the interactions between the isomers and the stationary phase. phenomenex.com While specific chiral column applications for the N-formyl metabolite are not extensively documented, principles from separating doxepin isomers are directly applicable.
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which operate at higher pressures than conventional HPLC systems. This technology offers significant advantages, including higher resolution, increased sensitivity, and substantially shorter analysis times. waters.com UHPLC, often coupled with tandem mass spectrometry (UHPLC-MS/MS), has become the standard for bioanalytical research requiring high throughput and sensitivity. nih.gov
The application of UHPLC to the analysis of tricyclic antidepressants has demonstrated run times of less than 5 minutes per sample, a significant improvement over traditional HPLC methods. waters.com For the analysis of this compound in complex matrices like plasma, a UHPLC-MS/MS method would provide the selectivity needed to distinguish the analyte from endogenous interferences and the sensitivity required to measure low concentrations. nih.govlcms.cz
Gas Chromatography (GC) is another powerful technique for the analysis of doxepin and its metabolites. nih.gov It is particularly suitable for volatile and thermally stable compounds. For polar metabolites, a derivatization step is often required to increase their volatility and improve their chromatographic properties. monash.edu
The choice of capillary column is paramount in GC method development. The stationary phase of the column determines the separation mechanism. For tricyclic antidepressants and their metabolites, columns with nonpolar or medium-polarity stationary phases are commonly used.
Nonpolar Columns: Fused-silica capillary columns with a bonded stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) are widely used. oup.commdpi.com These columns separate analytes primarily based on their boiling points and are robust and versatile.
Medium-Polarity Columns: Columns with a higher percentage of phenyl substitution or with cyanopropyl phases can offer different selectivity, which may be advantageous for resolving closely related metabolites.
Optimization involves adjusting the oven temperature program (the rate of temperature increase) to achieve the best separation between peaks in the shortest possible time. The carrier gas (typically helium or hydrogen) flow rate is also optimized for maximum efficiency. encyclopedia.pub For the analysis of this compound, derivatization with an agent like trifluoroacetic anhydride (B1165640) might be necessary to block the polar N-H group (if present after formylation) and improve its thermal stability and peak shape before injection into the GC system. monash.edu
Table 2: Example GC Conditions for the Analysis of Doxepin and Related Metabolites
| Parameter | Typical Method |
|---|---|
| Column Type | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) oup.com |
| Carrier Gas | Helium or Hydrogen mdpi.com |
| Injection Mode | Splitless |
| Oven Program | Initial temp. ~150°C, ramped to ~300°C |
| Derivatization | Often required (e.g., acylation) monash.edu |
| Detection | Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (Z)-N-Desmethyl-N-formyl Doxepin |
| Doxepin |
| (E)-Doxepin |
| (Z)-Doxepin |
| N-Desmethyldoxepin |
| Acetonitrile |
| Methanol |
| Hexane |
| Nonylamine |
| Trifluoroacetic anhydride |
| Helium |
Gas Chromatography (GC) Methodologies
Derivatization Strategies for GC Analysis (e.g., trifluoroacetic anhydride)
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, many drug metabolites, including derivatives of doxepin, possess polar functional groups (such as secondary amines) that result in poor chromatographic peak shape and thermal instability. Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting the polar analytes into less polar, more volatile, and more thermally stable derivatives.
For the analysis of doxepin and its N-desmethyl metabolites, acylation with trifluoroacetic anhydride (TFAA) is a common and effective strategy. monash.edunih.goviu.edu In this reaction, the active hydrogen on the secondary amine of the desmethyl metabolite is replaced with a trifluoroacetyl group. iu.edu This process offers several analytical advantages:
Increased Volatility : The derivatized compound is more volatile, making it suitable for GC analysis.
Improved Thermal Stability : Derivatization prevents the degradation of the analyte at the high temperatures of the GC injection port and column.
Enhanced Chromatographic Performance : The resulting derivatives are less polar, leading to more symmetrical peaks and improved resolution on common GC columns.
Mass Spectrometric Detection : The trifluoroacetyl group imparts a characteristic mass fragmentation pattern, which can be beneficial for detection and quantification using a mass spectrometer (MS).
In a typical procedure, the extracted doxepin and its metabolites are treated with TFAA before being injected into the GC-MS system. monash.edunih.gov This derivatization step is integral to methods that aim to simultaneously measure various doxepin-related compounds in research samples, such as microsomal incubation mixtures. nih.gov
Capillary Electrophoresis (CE) for Metabolite Separation
Capillary Electrophoresis (CE) has emerged as a high-resolution separation technique that offers an alternative to traditional chromatographic methods. CE separates analytes based on their differential migration in an electric field, which is influenced by their charge-to-size ratio. This technique is particularly advantageous for the analysis of charged or polar compounds and can be a valuable tool for separating isomeric species.
While specific applications for this compound are not extensively documented, the utility of CE for separating the geometric (E) and (Z) isomers of the parent drug, doxepin, has been demonstrated. researchgate.net A nonaqueous capillary electrophoresis (NACE) method has been established for the successful separation of doxepine hydrochloride isomers. researchgate.net This capability is significant because metabolic pathways can exhibit stereoselectivity, making it essential to distinguish between different isomeric forms of a metabolite. The high efficiency and unique separation mechanism of CE suggest its potential for resolving complex mixtures of doxepin metabolites, including the separation of this compound from its (Z) isomer and other related compounds. nih.gov
Mass Spectrometry (MS) for Characterization and Quantification
Mass Spectrometry (MS) is an indispensable tool in modern bioanalysis due to its exceptional sensitivity and selectivity, allowing for the confident identification and precise quantification of analytes at very low concentrations. humanjournals.com When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS provides definitive structural information and quantitative data, making it the gold standard for metabolic research. humanjournals.comresearchgate.net
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
The interface between the separation system and the mass spectrometer is the ion source, which converts the neutral analyte molecules into gas-phase ions. For LC-MS analysis of doxepin and its metabolites, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques.
Electrospray Ionization (ESI) : ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It generates ions directly from a solution by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For doxepin metabolites, ESI is typically operated in positive ion mode, which generates protonated molecules [M+H]⁺. This approach has been successfully used in numerous sensitive assays for doxepin and N-desmethyldoxepin. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) : APCI is another common ionization technique that is suitable for a wide range of analytes, particularly those with medium polarity and volatility. In APCI, the sample is vaporized by a heated nebulizer, and the resulting gas-phase analyte molecules are ionized through chemical reactions with reagent ions produced from the mobile phase by a corona discharge. While ESI is often the first choice for polar metabolites, APCI can be a complementary technique, potentially offering better ionization efficiency for certain compounds and reducing matrix effects. scripps.edu
The choice between ESI and APCI depends on the specific physicochemical properties of the analyte and the composition of the research matrix.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Targeted Quantification
Tandem Mass Spectrometry, or MS/MS, involves multiple stages of mass analysis and is a powerful technique for both identifying unknown compounds and performing highly selective quantification. researchgate.netrsc.org In a typical MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented through collision with an inert gas in a collision cell, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer.
This process provides a structural fingerprint of the analyte. For this compound, the precursor ion would be its protonated molecule. The fragmentation pattern would yield characteristic product ions that confirm its identity. For the closely related and well-studied metabolite N-desmethyldoxepin (nordoxepin), the transition of the protonated precursor ion at a mass-to-charge ratio (m/z) of 266.0 to a prominent product ion at m/z 107.0 is frequently monitored for quantification. nih.govresearchgate.netnih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Doxepin | 280.1 / 280.2 | 107.0 / 107.1 | nih.govnih.gov |
| N-Desmethyldoxepin (Nordoxepin) | 266.0 / 266.2 | 107.0 / 107.1 | nih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown metabolites and distinguishing between compounds with the same nominal mass but different elemental formulas (isobars).
In the context of studying the metabolism of doxepin, HRMS would be invaluable for:
Confirming the Identity of proposed metabolites like this compound by matching the measured accurate mass of the molecular ion to its calculated theoretical mass.
Identifying Novel Metabolites in discovery-based metabolomics studies.
Differentiating between isobaric interferences in complex research matrices, thereby increasing the confidence of analytical results.
Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Approaches
For quantitative analysis, mass spectrometers can be operated in specific scanning modes to enhance sensitivity and selectivity.
Selected Ion Monitoring (SIM) : In this mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of the target analytes, rather than scanning the entire mass range. This increases the dwell time on the ions of interest, significantly improving the signal-to-noise ratio and thus the sensitivity of the measurement. SIM is commonly used with single-stage mass spectrometers, such as in GC-MS methods for analyzing derivatized doxepin metabolites. monash.edunih.gov
Selected Reaction Monitoring (SRM) : SRM is the quantitative workhorse of tandem mass spectrometry and is also known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In SRM, a specific precursor ion is selected, fragmented, and then only a specific, characteristic product ion is monitored. This precursor → product ion transition is highly specific to the target analyte. By monitoring one or more of these transitions, SRM provides exceptional selectivity, effectively filtering out background noise and matrix interferences. This results in very low limits of quantification, often in the picogram-per-milliliter (pg/mL) range for doxepin and its metabolites in plasma. nih.govrsc.org
| Mode | Instrumentation | Principle | Primary Advantage |
|---|---|---|---|
| Selected Ion Monitoring (SIM) | Single MS (e.g., GC-MS) | Monitors specific precursor ions. | Increased sensitivity over full scan. |
| Selected Reaction Monitoring (SRM/MRM) | Tandem MS (e.g., LC-MS/MS) | Monitors specific precursor → product ion transitions. | Exceptional sensitivity and selectivity. |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving the highest metrological quality in the absolute quantification of organic molecules, including metabolites like this compound. This technique relies on the use of an isotopically labeled version of the analyte as an internal standard. The labeled standard, ideally incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), is chemically identical to the analyte of interest. This chemical indistinguishability ensures that the standard behaves in the exact same manner as the analyte during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or variability.
In a typical IDMS workflow coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known quantity of the isotopically labeled internal standard is added to the sample at the earliest stage. Following sample preparation and chromatographic separation, the analyte and the internal standard are detected by the mass spectrometer. Quantification is based on the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard. Because the mass-to-charge ratios (m/z) of the two are different, they can be distinguished by the mass spectrometer.
For doxepin and its primary metabolites like N-desmethyldoxepin (nordoxepin), LC-MS/MS methods have been extensively developed, laying the groundwork for an IDMS approach to this compound. nih.govresearchgate.net Detection is typically performed in the positive ionization mode using multiple reaction monitoring (MRM), which offers high selectivity and sensitivity. nih.gov In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. The selection of appropriate precursor-to-product ion transitions is crucial for the specificity of the assay. While specific transitions for this compound are not detailed in the provided literature, they can be predicted based on its structure and data from related compounds.
Table 1: Representative LC-MS/MS MRM Transitions for Doxepin and a Key Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Doxepin (Dox) | 280.1 | 107.0 | nih.gov |
| N-Desmethyldoxepin (NDox/Nordoxepin) | 266.0 | 107.0 | nih.gov |
| Desipramine (Internal Standard Example) | 267.1 | 72.1 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Isomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including complex drug metabolites. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for unambiguous confirmation of its structure and stereochemistry. For this compound, NMR is essential for verifying the identity of the metabolite and, crucially, for determining its isomeric purity with respect to the (Z)-isomer.
Carbon-13 NMR studies have been successfully used to assign the chemical shifts for both the (E) and (Z) isomers of the parent drug, doxepin hydrochloride. semanticscholar.org These assignments were achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, which can distinguish the subtle differences in the electronic environments of the carbon and hydrogen atoms between the two geometric isomers. semanticscholar.org This same approach is directly applicable to this compound.
Key NMR techniques for structural confirmation include:
¹H NMR: Provides information on the number and type of hydrogen atoms. The chemical shifts and coupling constants of the vinyl proton and the adjacent methylene (B1212753) groups in the propyl side chain would be distinct for the (E) and (Z) isomers.
¹³C NMR: Reveals the number and type of carbon atoms. The chemical shifts of the carbon atoms involved in and near the exocyclic double bond are particularly sensitive to the isomeric configuration. semanticscholar.org
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This technique is particularly powerful for determining stereochemistry. For this compound, an NOE correlation would be expected between the vinyl proton and the protons on the aromatic ring on the opposite side of the double bond, confirming the trans configuration.
Table 2: Key NMR Principles for Isomeric Purity Assessment
| NMR Technique | Application for this compound |
|---|---|
| ¹H and ¹³C NMR | Observation of distinct chemical shifts for (E) and (Z) isomers, allowing for quantification based on signal integration. |
| 2D NOESY | Unambiguous confirmation of the (E) configuration through-space correlations between specific protons across the double bond. |
| 2D HSQC / HMBC | Definitive assignment of all proton and carbon signals to confirm the molecular structure, including the N-formyl group. |
Coupled Analytical Platforms (e.g., LC-NMR, GC-IR) for Comprehensive Metabolite Profiling
The analysis of complex biological samples often requires the combination of a high-resolution separation technique with a structurally informative detection method. Coupled, or hyphenated, platforms such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) provide a powerful solution for comprehensive metabolite profiling.
While LC-MS and GC-MS are more commonly employed for doxepin metabolite analysis due to their superior sensitivity nih.govnih.gov, LC-NMR offers the significant advantage of providing unambiguous structural information online. In an LC-NMR setup, the effluent from the HPLC column flows through a specialized NMR flow cell. This allows for the acquisition of NMR spectra for each separated component, including isomers and novel metabolites, without the need for manual isolation. Given the existence of multiple isomeric metabolites of doxepin, such as hydroxylated and desmethylated forms nih.govmadbarn.com, LC-NMR would be an invaluable tool for identifying and characterizing a specific metabolite like this compound in a complex mixture.
Gas Chromatography (GC) is also a viable separation technique for doxepin and its metabolites, often requiring derivatization to increase their volatility and thermal stability. researchgate.netmdpi.com Coupling GC with Fourier-Transform Infrared Spectroscopy (GC-IR) would allow for the identification of functional groups in the separated analytes. The N-formyl group of this compound would produce a characteristic carbonyl stretch in the IR spectrum, aiding in its identification.
Table 3: Components of a Hyphenated LC-NMR System for Metabolite Analysis
| Component | Function | Considerations for this compound Analysis |
|---|---|---|
| HPLC System | Separates the analyte from the matrix and other metabolites. | Reversed-phase chromatography with a deuterated mobile phase (e.g., D₂O, acetonitrile-d₃) is required to avoid overwhelming the NMR signal. |
| Interface | Connects the LC output to the NMR spectrometer. | Must maintain chromatographic resolution and transfer the analyte efficiently into the flow cell. |
| NMR Spectrometer | Acquires high-resolution NMR spectra of the separated analyte. | A high-field magnet is necessary to achieve the sensitivity and resolution required for detecting low-concentration metabolites. |
| Software | Controls the integrated system and processes the data. | Synchronizes LC separation with NMR data acquisition and allows for the analysis of time-resolved spectral data. |
Considerations for Matrix Effects and Interference in Complex Research Samples
When analyzing trace levels of metabolites in complex biological matrices such as plasma, urine, or tissue homogenates, matrix effects are a significant challenge. nih.gov Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the sample. This can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification, particularly in electrospray ionization mass spectrometry.
Thorough sample preparation is the first line of defense against matrix effects. For doxepin and its metabolites, various extraction techniques have been successfully employed:
Liquid-Liquid Extraction (LLE): This is a common technique where the sample is alkalinized and extracted with an organic solvent mixture, such as n-pentane-isopropanol, hexane-propan-2-ol, or methyl tert-butyl ether. nih.govnih.gov LLE is effective at removing many interfering substances like salts and phospholipids.
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a sorbent material that retains the analyte while allowing interfering compounds to be washed away.
The choice of chromatographic conditions is also critical. Achieving good separation between the analyte and the bulk of the matrix components can significantly reduce ion suppression. nih.gov Furthermore, the use of a stable isotope-labeled internal standard, as in IDMS, is the most reliable way to compensate for matrix effects, as both the analyte and the standard are affected to the same degree. researchgate.net
Validation of an analytical method must include a rigorous assessment of matrix effects. This is typically done by comparing the analyte response in a standard solution to the response of a post-extraction spiked sample from multiple sources of the biological matrix. This helps ensure the method is robust and reliable for the intended research application.
Table 4: Strategies to Mitigate Matrix Effects in Bioanalysis
| Strategy | Principle | Example Application |
|---|---|---|
| Efficient Sample Preparation | Remove interfering components before analysis. | Using liquid-liquid extraction with methyl tert-butyl ether to extract doxepin metabolites from plasma. nih.govresearchgate.net |
| Chromatographic Separation | Separate the analyte from co-eluting matrix components. | Utilizing a C8 or C18 HPLC column with an optimized gradient to resolve the analyte from the bulk of the matrix. nih.gov |
| Use of Isotopic Internal Standard | Compensate for signal suppression or enhancement. | Adding a deuterated or ¹³C-labeled analog of the analyte to the sample before extraction. |
| Matrix-Matched Calibration | Prepare calibration standards in the same biological matrix as the samples. | Creating a calibration curve by spiking known amounts of analyte into blank plasma. |
Enzymatic Biotransformation and Metabolic Pathways Involving E N Desmethyl N Formyl Doxepin
In Vitro Metabolism Studies Using Subcellular Fractions and Recombinant Enzymes
In vitro research utilizing human liver microsomes and recombinant enzymes has been crucial in mapping the metabolic fate of doxepin (B10761459) and its primary metabolites. These studies allow for the precise identification of the enzymes responsible for specific metabolic reactions.
The formation of (E)-N-Desmethyl-N-formyl Doxepin presupposes the formation of its precursor, (E)-N-desmethyldoxepin. The biotransformation of doxepin into this precursor and its subsequent metabolism are heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net
Formation of the Precursor, (E)-N-desmethyldoxepin: The primary pathway for the formation of N-desmethyldoxepin from doxepin is N-demethylation. In vitro studies have identified several CYP isoforms involved in this process:
CYP2C19: This polymorphic enzyme is the main catalyst for the N-demethylation of both (E)- and (Z)-doxepin. preprints.orgclinpgx.orgpreprints.orgnih.gov Studies using chemical inhibitors and microsomes with varying CYP2C19 activity confirmed its significant contribution, with the inhibitor tranylcypromine (B92988) reducing N-demethylation by over 50%. nih.gov
CYP1A2 and CYP2C9: These isoforms play a minor role in the N-demethylation of doxepin. clinpgx.orgnih.gov
CYP3A4: While involved in the metabolism of many drugs, its contribution to doxepin N-demethylation is not substantial. nih.govnih.govaustinpublishinggroup.com Coincubation with the CYP3A4 inhibitor ketoconazole (B1673606) reduced N-demethylation rates by 40-60%, suggesting some involvement. nih.govservice.gov.uk
CYP2D6: This enzyme has little to no effect on the N-demethylation pathway. nih.govnih.gov
Further Metabolism of the Precursor: Once formed, (E)-N-desmethyldoxepin undergoes further Phase I metabolism, primarily through hydroxylation.
CYP2D6: This enzyme is the major catalyst for the hydroxylation of the E-isomers of doxepin and N-desmethyldoxepin. nih.govclinpgx.org This reaction is exclusively stereospecific, with recombinant CYP2D6 and human liver microsomes showing high affinity for hydroxylating (E)-doxepin and (E)-N-desmethyldoxepin, while no hydroxylation of the Z-isomers is observed. nih.govservice.gov.uk
While the specific enzymes responsible for the N-formylation of (E)-N-desmethyldoxepin to produce this compound have not been explicitly identified in human studies, the process is a recognized metabolic step. The data below summarizes the established roles of CYP isoforms in the pathways preceding and subsequent to the formation of the N-desmethyl precursor.
| CYP Isoform | Metabolic Reaction | Isomer Preference | Significance | Reference |
|---|---|---|---|---|
| CYP2C19 | N-Demethylation | (E)- and (Z)-Doxepin | Major | clinpgx.orgnih.govwikipedia.org |
| CYP2D6 | Hydroxylation | (E)-Doxepin and (E)-N-desmethyldoxepin | Major | nih.govclinpgx.org |
| CYP1A2 | N-Demethylation | (E)- and (Z)-Doxepin | Minor | clinpgx.orgnih.gov |
| CYP2C9 | N-Demethylation | (E)- and (Z)-Doxepin | Minor | clinpgx.orgnih.gov |
| CYP3A4 | N-Demethylation | (E)- and (Z)-Doxepin | Minor/Not Substantial | nih.govclinpgx.orgnih.gov |
Beyond the well-documented role of the CYP450 system, other Phase I enzymes can contribute to drug metabolism. In the case of doxepin, N-oxidation is a known metabolic pathway, leading to the formation of (E)- and (Z)-doxepin-N-oxide. nih.govmdpi.comnih.gov While N-oxidation reactions can be catalyzed by Flavin-Containing Monooxygenases (FMOs), the specific contribution of FMOs, Aldehyde Oxidases, or Carboxylesterases to the metabolism of doxepin or the formation and breakdown of this compound is not detailed in the available research.
Phase II metabolism involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion. mhmedical.comuomus.edu.iq For doxepin metabolites, glucuronidation is a key Phase II pathway. The hydroxylated metabolites, such as (E)-2-hydroxy-N-desmethyldoxepin, undergo conjugation to form glucuronides. clinpgx.org Doxepin N-oxide and N-desmethyldoxepin are also known to be excreted as glucuronide conjugates. clinpgx.orgwikipedia.orgdrugbank.com Although direct evidence for the Phase II metabolism of this compound is not available, it is plausible that it could undergo hydroxylation followed by glucuronidation, consistent with the metabolic fate of other doxepin metabolites.
Stereospecificity of Doxepin and Metabolite Biotransformation
Research has consistently shown that the (E)- and (Z)-isomers of doxepin and its metabolites are processed differently by metabolic enzymes.
N-Demethylation: At higher concentrations in human liver microsomes, the rate of N-demethylation for (Z)-doxepin has been observed to be faster than that for (E)-doxepin. nih.govservice.gov.uk
Hydroxylation: The most pronounced stereoselectivity is seen in the hydroxylation pathway. CYP2D6 exclusively hydroxylates the E-isomers of doxepin and N-desmethyldoxepin. nih.govservice.gov.uk There is no evidence for the hydroxylation of the Z-isomers. nih.gov
| Metabolic Pathway | (E)-Isomer Metabolism | (Z)-Isomer Metabolism | Key Enzyme | Reference |
|---|---|---|---|---|
| N-Demethylation | Metabolized by CYP2C19, CYP1A2, CYP2C9. | Metabolized by CYP2C19, CYP1A2, CYP2C9; rate may exceed E-isomer at high concentrations. | CYP2C19 (Major) | nih.govnih.gov |
| Hydroxylation | Readily hydroxylated. | No evidence of hydroxylation. | CYP2D6 | nih.govservice.gov.uk |
| Overall Consumption (in vitro) | Metabolized more rapidly. | Metabolized more slowly. | CYP2D6 (for hydroxylation) | nih.govnih.gov |
The stereoselective metabolism of doxepin leads to a significant shift in the isomeric ratio of its metabolites compared to the parent drug. While doxepin in plasma maintains the approximate 85:15 ratio of (E)- to (Z)-isomers found in the administered drug, the ratio for its active metabolite, N-desmethyldoxepin, shifts to nearly 1:1. nih.govclinpgx.orgwikipedia.orgnih.gov
Several factors contribute to this observed shift:
Differential Metabolic Rates: The primary reason for the altered ratio is the faster clearance of (E)-N-desmethyldoxepin compared to (Z)-N-desmethyldoxepin. nih.gov The rapid hydroxylation of (E)-N-desmethyldoxepin by CYP2D6 is a major elimination pathway that is unavailable to the Z-isomer. nih.gov
Lack of Interconversion: Studies have confirmed that there is no interconversion between the (E) and (Z) isomers in vivo or after incubation with liver homogenates. nih.gov The shift in ratio is therefore a direct result of metabolic processes rather than isomerization.
Genetic Polymorphisms: The activity of the enzymes involved, particularly CYP2D6 and CYP2C19, is subject to genetic variation. Individuals who are poor metabolizers for CYP2D6 show reduced clearance of doxepin and its E-metabolites, which would influence the isomeric plasma concentrations. clinpgx.org
This faster metabolism of the E-isomeric forms and the more limited metabolic pathways available for the Z-isomers explain the apparent enrichment of (Z)-N-desmethyldoxepin observed in vivo. nih.gov
Enzyme Kinetics and Mechanistic Studies of Metabolite Formation
The formation of doxepin metabolites is governed by specific enzyme kinetics and molecular mechanisms, primarily centered around the cytochrome P450 (CYP) enzyme system.
The principles of Michaelis-Menten kinetics, which describe the relationship between the concentration of a substrate and the rate of an enzyme-catalyzed reaction, are fundamental to understanding doxepin metabolism. biochemistryresearchjournal.com Key parameters include Vmax (the maximum reaction rate) and Km (the substrate concentration at half-maximal velocity), which indicate the affinity of an enzyme for its substrate. biochemistryresearchjournal.com
In the context of doxepin, the primary metabolic step leading to precursors of N-formylation is N-demethylation. Research using human liver microsomes has quantified the kinetics of this reaction. Studies have shown that the maximum velocity (Vmax) of N-demethylation is significantly influenced by the activity of the CYP2C19 enzyme. nih.gov Microsomes with high CYP2C19 activity demonstrated a much faster rate of metabolism compared to those with low activity. nih.gov
| Doxepin Isomer | Microsome CYP2C19 Activity | Vmax (pmol/min/mg protein) |
|---|---|---|
| cis-Doxepin | Low | 345 ± 44 |
| cis-Doxepin | High | 779 ± 132 |
| trans-Doxepin | Low | 508 ± 75 |
| trans-Doxepin | High | 1,189 ± 134 |
Enzyme inhibition studies have been crucial for identifying the specific CYP isoforms responsible for doxepin's metabolism. By using chemical inhibitors that target specific enzymes, researchers can observe the resulting impact on the metabolic rate. For doxepin N-demethylation, inhibition was most prominent with tranylcypromine, a known inhibitor of CYP2C19, which reduced the metabolic rate by over 50%. nih.gov Other inhibitors like furafylline (B147604) (for CYP1A2) and sulfaphenazole (B1682705) (for CYP2C9) had a lesser effect, while inhibitors for CYP2D6 and CYP3A4 had no effect on this specific pathway. nih.gov This confirms the primary role of CYP2C19 in this metabolic step. nih.gov Concurrently, certain medications such as topiramate (B1683207) and fluvoxamine (B1237835) are recognized inhibitors of CYP2C19 and can affect doxepin's efficacy and safety when used together. preprints.org
| Inhibitor | Target Enzyme | Effect on N-Demethylation |
|---|---|---|
| Tranylcypromine | CYP2C19 | >50% inhibition |
| Furafylline | CYP1A2 | Minor inhibition |
| Sulfaphenazole | CYP2C9 | Minor inhibition |
| Quinidine | CYP2D6 | No effect |
| Troleandomycine | CYP3A4 | No effect |
The N-demethylation of doxepin to its active metabolite, N-desmethyldoxepin (nordoxepin), is the principal metabolic route. clinpgx.orghumanjournals.com This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9. nih.govclinpgx.orgwikipedia.org The mechanism involves the oxidative removal of a methyl group from the tertiary amine side chain of the doxepin molecule. Both the (E) and (Z) isomers of doxepin undergo this transformation. preprints.org
The subsequent N-formylation pathway, which results in the formation of this compound, involves the addition of a formyl group (-CHO) to the secondary amine of the N-desmethyldoxepin metabolite. While the precise enzymatic mechanism for this step in humans is not extensively detailed in the literature, this metabolite has been clearly identified in microbial biotransformation models. nih.gov In a study involving the fungus Cunninghamella elegans, (E)-N-desmethyl-N-formyldoxepin was identified as a metabolic product, demonstrating that this pathway is a possible, albeit less common, route of biotransformation. nih.gov
Microbial Metabolism as a Model for Drug Biotransformation
Microorganisms, particularly certain fungi, are often used as predictive models for mammalian drug metabolism because they possess enzyme systems, like cytochrome P-450, that are analogous to those in humans. auctoresonline.org
The filamentous fungus Cunninghamella elegans has been successfully used as a microbial model to study the biotransformation of doxepin. nih.gov This fungus metabolizes doxepin into at least 16 different metabolites. nih.gov A comparative analysis reveals significant overlap between the fungal and mammalian metabolic pathways.
Six of the metabolites produced by C. elegans are similar to those found in human metabolism studies. nih.gov Key shared pathways include N-demethylation and hydroxylation. For example, both humans and C. elegans produce (E)- and (Z)-N-desmethyldoxepin, various hydroxylated forms of doxepin and N-desmethyldoxepin, and doxepin-N-oxide. nih.govnih.gov
However, the fungal model also reveals pathways not commonly observed in humans, such as N-acetylation and N-formylation, highlighting its utility in identifying a broader range of potential metabolic transformations. nih.gov
| Metabolic Pathway | Metabolite Example | Observed in Humans | Observed in C. elegans |
|---|---|---|---|
| N-Demethylation | (E)-N-desmethyldoxepin | Yes | Yes |
| Hydroxylation | (E)-2-hydroxydoxepin | Yes | Yes |
| N-Oxidation | (E)-doxepin-N-oxide | Yes | Yes |
| N-Formylation | (E)-N-desmethyl-N-formyldoxepin | Not typically reported | Yes |
| N-Acetylation | (E)-N-acetyl-N-desmethyldoxepin | Not typically reported | Yes |
A significant advantage of using microbial models is the identification of novel metabolites that may be produced in only trace amounts or via minor pathways in mammals. The study of doxepin metabolism by Cunninghamella elegans led to the identification of nine novel metabolites. nih.gov
Among the most notable of these is This compound . nih.gov Its discovery in this microbial system provides the primary evidence for the existence of an N-formylation pathway in doxepin biotransformation. Other novel metabolites identified in this system include acetylated derivatives, which are also not common in human metabolic profiles for this drug. nih.gov
| Novel Metabolite |
|---|
| (E)-N-desmethyl-N-formyldoxepin |
| (E)-N-acetyl-N-desmethyldoxepin |
| (E)-N-acetyldidesmethyldoxepin |
| (E)-3-hydroxydoxepin |
| (Z)-8-hydroxydoxepin |
| (E)-3-hydroxy-N-desmethyldoxepin |
| (E)-4-hydroxy-N-desmethyldoxepin |
| (Z)-8-hydroxy-N-desmethyldoxepin |
Computational and Theoretical Investigations of E N Desmethyl N Formyl Doxepin
Molecular Modeling and Conformational Analysis of the (E)-Isomer
Molecular modeling of (E)-N-Desmethyl-N-formyl Doxepin (B10761459) is crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its interaction with biological targets. The "(E)" designation refers to the stereochemistry at the exocyclic double bond of the dibenzo[b,e]oxepin ring system.
Conformational analysis of the (E)-isomer involves identifying the most stable three-dimensional arrangements of the molecule. This is achieved by exploring the potential energy surface of the molecule by systematically rotating the rotatable bonds, particularly in the N-formylpropylamine side chain. The resulting conformers are then ranked based on their energies, with lower energy conformers being more populated at physiological temperatures. These studies help in understanding how the molecule might adapt its shape to fit into the active site of a metabolizing enzyme.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of (E)-N-Desmethyl-N-formyl Doxepin. These calculations provide insights into the molecule's reactivity and potential sites for metabolic attack.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of interaction with polar molecules and enzyme active sites.
Fukui Indices: These indices are used to predict the most probable sites for nucleophilic and electrophilic attacks on the molecule. physchemres.org For this compound, this can help identify atoms that are susceptible to enzymatic modification.
Studies on the parent drug, Doxepin, have utilized methods like BLYP and PW91 to calculate vibrational frequencies and other quantum chemical parameters in both gas phase and solution, providing a framework for similar analyses on its metabolites. physchemres.orgjetir.org
Table 1: Calculated Quantum Chemical Parameters for Doxepin (Illustrative)
| Parameter | Value (Gas Phase) | Value (Solution) | Method | Reference |
| Asymmetric CH3 Stretching | 3017-3065 cm⁻¹ | 3013-3067 cm⁻¹ | BLYP | physchemres.org |
| Symmetric CH3 Stretching | 2836-2865 cm⁻¹ | 2860-2872 cm⁻¹ | BLYP | physchemres.org |
| C-O Stretching | 981-1219 cm⁻¹ | 971-1217 cm⁻¹ | BLYP | jetir.org |
| C-N Stretching | 820-1032 cm⁻¹ | 819-1024 cm⁻¹ | BLYP | jetir.org |
Note: This table is illustrative and based on data for the parent compound, Doxepin. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations for Understanding Enzyme-Metabolite Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. In the context of this compound, MD simulations can be used to model its interaction with metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily. drugbank.comwikipedia.org
By placing the metabolite within the active site of a CYP enzyme (e.g., CYP2D6 or CYP2C19, which are known to metabolize Doxepin), MD simulations can reveal: pharmgkb.orgnih.gov
Binding Pose and Stability: The preferred orientation of the metabolite within the enzyme's active site and the stability of this complex over time.
Key Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the enzyme-metabolite complex. nih.gov
Conformational Changes: How the enzyme and the metabolite may change their conformations to accommodate each other.
Such simulations are critical for understanding the molecular basis of metabolic pathways and for predicting the likelihood of a particular metabolic transformation. For instance, MD simulations have been used to investigate the influence of amino acid mutations on the structure of CYP2D6, which could affect its metabolism of Doxepin and its metabolites. researchgate.net
In Silico Prediction of Metabolic Hotspots and Potential Biotransformation Pathways
In silico tools and algorithms can predict the most likely sites on a molecule to undergo metabolism, often referred to as "metabolic hotspots." These tools typically use a combination of rule-based systems, which encode known biotransformation reactions, and machine learning models trained on large datasets of metabolic data.
For this compound, these prediction tools can identify specific carbon or nitrogen atoms that are susceptible to oxidation, hydroxylation, or other enzymatic modifications. This information, combined with knowledge of the enzymes involved in Doxepin metabolism, allows for the construction of putative biotransformation pathways. smpdb.cahelsinki.fi
The known metabolic pathways of Doxepin include N-demethylation, N-oxidation, and hydroxylation. mdpi.comfda.govnih.gov The formation of this compound itself is a result of N-demethylation followed by N-formylation. epa.gov In silico models can further predict subsequent metabolic steps, such as hydroxylation on the aromatic rings or further modifications to the side chain.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Metabolic Stability and Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties.
In the context of this compound, QSAR/QSPR models can be developed to predict:
Metabolic Stability: The rate at which the metabolite is cleared from the body. This is often related to its susceptibility to enzymatic degradation.
Enzyme Inhibition Potential: The likelihood that the metabolite will inhibit the activity of metabolizing enzymes, which could lead to drug-drug interactions.
Receptor Binding Affinity: While less common for a metabolite, these models could predict any residual affinity for the pharmacological targets of the parent drug.
These models are built by calculating a set of molecular descriptors (e.g., size, shape, electronic properties, lipophilicity) for a series of related compounds and then using statistical methods to find a mathematical equation that relates these descriptors to the property of interest. While specific QSAR studies on this compound are not widely published, the methodologies have been applied to tricyclic antidepressants and other drug classes to predict their metabolic fate. researchgate.net
Methodological Advancements and Research Applications in the Study of E N Desmethyl N Formyl Doxepin
Development of High-Throughput Screening Methods for Metabolite Discovery and Profiling
The discovery and profiling of drug metabolites have been significantly accelerated by the advent of high-throughput screening (HTS) methods. These methods are essential for rapidly analyzing large numbers of biological samples to identify and quantify parent drugs and their metabolic products. For doxepin (B10761459) and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of high-throughput analysis.
Researchers have developed HTS methods capable of processing samples in 96-well plates, drastically reducing analysis time. nih.gov For instance, a method using protein precipitation for sample cleanup allows for a total run time of just 3.5 minutes per sample, facilitating the rapid quantification of doxepin and its primary active metabolite, nordoxepin (N-desmethyldoxepin). nih.gov Such assays are validated over a wide concentration range, from picograms to nanograms per milliliter, ensuring sensitivity for detecting even low-abundance metabolites. nih.gov
While many HTS methods focus on known primary metabolites, they also provide the foundation for discovering novel or unexpected metabolic products. The identification of (E)-N-Desmethyl-N-formyl Doxepin itself has been noted in studies involving the incubation of doxepin with filamentous fungi like Cunninghamella elegans, a technique often used to screen for and produce mammalian drug metabolites. newdrugapprovals.orggoogle.comgoogle.com These biotransformation studies, coupled with HTS analytical techniques, are powerful tools for building a comprehensive metabolic map for a drug.
| Parameter | Method Details | Reference |
| Technique | LC-MS/MS with 96-well plate protein precipitation | nih.gov |
| Instrumentation | Triple Quadrupole Mass Spectrometer (SCIEX Triple Quad 4500) | nih.gov |
| Column | Phenomenex Kinetex Biphenyl (B1667301) (100 × 2.1 mm, 2.6 μm) | nih.gov |
| Total Run Time | 3.5 minutes | nih.gov |
| Quantitation Range | 50–10,000 pg/mL for doxepin and nordoxepin | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
Integration of Metabolomics and Proteomics in Drug Metabolism Research
The fields of metabolomics and proteomics are increasingly integrated to provide a more holistic understanding of drug metabolism. Pharmaco-metabolomics, which studies how an individual's metabolic profile (metabotype) influences their response to a drug, is a key area of this integration. nih.gov This approach can help predict inter-individual variations in drug response and elucidate mechanisms of action. nih.gov
For doxepin, metabolism is heavily influenced by the cytochrome P450 (CYP) family of enzymes—a key focus of proteomics in drug development. meded101.comnih.gov Specifically, CYP2C19 and CYP2D6 are the primary enzymes responsible for the N-demethylation of doxepin to its active metabolite, nordoxepin. meded101.comnih.govnih.gov Genetic variations (polymorphisms) in the genes coding for these enzymes can lead to significant differences in metabolic capacity among individuals. meded101.comnih.gov
The integration of proteomics (genotyping of CYP enzymes) and metabolomics (profiling of doxepin and its metabolites) can create predictive models for drug response and toxicity. nih.gov Studying the formation of downstream metabolites like this compound within this framework could reveal how variations in primary metabolic pathways (governed by proteomics) affect the full range of metabolic products. Advanced analytical strategies like molecular networking, which organizes tandem mass spectrometry data based on chemical similarity, can further aid in mapping these complex metabolic pathways and discovering new metabolites. nih.gov
Standardization and Quality Control in Metabolite Analytical Procedures
The reliability of any research on drug metabolites hinges on the rigor of the analytical methods used for their quantification. The development of standardized and quality-controlled (QC) analytical procedures is therefore paramount. For doxepin and its metabolites, numerous studies have established robust validation protocols for methods like gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS. nih.govnih.govnih.gov
Standard validation parameters include linearity, accuracy, precision, sensitivity (limit of detection and quantitation), and recovery. For example, a highly sensitive LC-MS/MS method for doxepin and nordoxepin established a linear dynamic range from 15.0 to 3900 pg/mL for doxepin and 5.00 to 1300 pg/mL for nordoxepin. nih.gov The accuracy and precision for calibration standards in this method were high, with coefficients of variation (%CV) well within acceptable limits. nih.gov
These QC principles are directly applicable to the analysis of this compound. Any quantitative method for this metabolite would require similar validation, including the use of multiple QC samples at different concentrations (e.g., low, medium, and high) to ensure intra- and inter-batch precision and accuracy. nih.govnih.gov
| QC Parameter | Doxepin | Nordoxepin (N-Desmethyldoxepin) | Reference |
| Linear Range | 15.0–3900 pg/mL | 5.00–1300 pg/mL | nih.gov |
| Correlation Coefficient (r²) | 0.9991 | 0.9993 | nih.gov |
| Accuracy of CSs | 94.4% to 104% | 95.9% to 102% | nih.gov |
| Precision of CSs (%CV) | 0.8%–3.7% | 1.1%–5.4% | nih.gov |
| Extraction Recovery | 86.6%–90.4% | 88.0%–99.1% | nih.gov |
Application in Environmental Toxicology Research
The widespread use of pharmaceuticals has led to their detection as contaminants of emerging concern in the environment. nih.gov Antidepressants and their metabolites are frequently found in municipal wastewater, and because sewage treatment plants are often not designed to remove these compounds completely, they can be released into aquatic ecosystems. nih.govdrugbank.com
Analytical methods using LC-MS/MS have been developed to screen for a wide range of antidepressants and their metabolites in wastewater influent and effluent. nih.govresearchgate.net Studies have successfully detected compounds like venlafaxine, citalopram, and their N-desmethyl metabolites in samples from treatment plants. researchgate.net The presence of these compounds in the environment raises concerns about their potential effects on aquatic organisms. nih.govresearchgate.net
While the direct detection of this compound in wastewater has not been widely reported, its study as a research analyte is highly relevant. Its parent compound, doxepin, is a known environmental contaminant. Furthermore, research has shown that environmental microorganisms, such as the fungus Cunninghamella elegans, can metabolize doxepin to produce this compound. google.comgoogle.com This suggests that the metabolite could be formed in situ in the environment, making its detection a subject of interest for environmental toxicology and wastewater-based epidemiology.
Challenges in Differentiating Isomeric Metabolites and Structural Analogues
A significant analytical challenge in the study of doxepin is the differentiation of its geometric isomers and various structurally similar metabolites. nih.govresearchgate.net Doxepin itself is commercially available as a mixture of (E) and (Z) isomers, typically in an 85:15 ratio. phenomenex.comepa.gov These isomers, along with their respective metabolites, can exhibit different pharmacological activities, making their separate quantification crucial. nih.gov
The primary metabolite, N-desmethyldoxepin, also exists as (E) and (Z) isomers. epa.govdoi.org Furthermore, subsequent metabolic reactions such as hydroxylation can occur at different positions on the molecule, creating additional sets of isomers. doi.orgnih.gov The compound this compound is the (E) isomer of N-formylated nordoxepin, and its corresponding (Z) isomer could also potentially be formed.
Various chromatographic techniques have been developed to tackle this challenge:
High-Performance Liquid Chromatography (HPLC): Normal phase HPLC systems using silica (B1680970) columns have been shown to successfully separate the cis- (Z) and trans- (E) isomers of both doxepin and N-desmethyldoxepin. epa.gov
LC-MS/MS: Reversed-phase methods using specialized columns, such as those with biphenyl stationary phases, can achieve separation of the (E) and (Z) isomers of doxepin through a combination of pi-pi and polar interactions. phenomenex.com
Gas Chromatography-Mass Spectrometry (GC-MS): Stereoselective GC-MS methods have been developed to simultaneously measure the (E) and (Z) isomers of N-desmethyldoxepin and hydroxylated metabolites after derivatization. nih.gov
Emerging techniques like ion mobility-mass spectrometry (IMMS) offer another dimension of separation based on the size, shape, and charge of an ion (its collision cross-section), which can be particularly useful for resolving isomeric metabolites that are difficult to separate by chromatography alone. researchgate.net
| Technique | Column/Stationary Phase | Key Feature | Reference |
| Normal Phase HPLC | Silica Column | Simultaneous quantitation of (E) and (Z) isomers of doxepin and N-desmethyldoxepin. | epa.gov |
| LC-MS/MS | Kinetex Biphenyl | Complete separation of (E) and (Z) isomers of doxepin. | phenomenex.com |
| LC-MS/MS | Luna Omega C18 | Separation of doxepin and N-desmethyldoxepin; elution order dependent on mobile phase. | phenomenex.com |
| GC-MS | Capillary Column | Separation and measurement of cis- and trans-isomers of doxepin and desmethyldoxepin after derivatization. | nih.govnih.gov |
Future Directions and Unresolved Questions in E N Desmethyl N Formyl Doxepin Research
Exploration of Unidentified or Minor Biotransformation Pathways
The identification of (E)-N-Desmethyl-N-formyl Doxepin (B10761459) itself points to the existence of biotransformation pathways for doxepin that are not yet fully characterized. The formation of this metabolite, particularly its N-formyl group, suggests enzymatic processes that are less common than the primary N-demethylation and hydroxylation pathways of doxepin. Future research must focus on identifying the specific enzymes and mechanisms responsible for this N-formylation.
Advancements in In Vitro Models for Mimicking Complex Metabolic Processes
Traditional in vitro models, such as liver microsomes and S9 fractions, have been instrumental in metabolic studies but have limitations. researchgate.netfrontiersin.org They often fail to fully replicate the complex interplay of metabolic enzymes and cofactors present in the in vivo environment, which can result in an incomplete metabolic profile. frontiersin.orgcam.ac.uk The study of minor metabolite formation, like that of (E)-N-Desmethyl-N-formyl Doxepin, necessitates the use of more sophisticated and biologically relevant in vitro systems.
Recent advancements in in vitro models offer promising avenues for this research. Three-dimensional (3D) cell cultures, such as hepatocyte spheroids, and organ-on-a-chip (OOC) technologies are designed to better mimic the physiological and architectural environment of the human liver. mdpi.comnih.govhumanspecificresearch.org These models can maintain hepatocyte viability and metabolic function for longer periods, allowing for the study of slower metabolic pathways and the formation of low-abundance metabolites. researchgate.net Furthermore, the use of microbial models, like the Cunninghamella elegans that led to the identification of this compound, should be further explored as a tool to generate and identify novel metabolites that may be conserved in mammals. researchgate.net Integrating these advanced models into preclinical drug development can provide a more accurate prediction of the full range of human metabolites. nih.govtandfonline.com A key unresolved question is how to best validate these complex in vitro systems to ensure their predictions of minor metabolite formation translate accurately to human in vivo metabolism. bohrium.com
Development of Predictive Computational Models for Metabolite Formation and Disposition
In silico approaches are becoming increasingly vital in predicting drug metabolism, offering a way to screen compounds and prioritize experimental studies efficiently. nih.gov Computational models can be used to predict the sites of metabolism (SoMs) on a drug molecule and the likely structures of the resulting metabolites. nih.govbohrium.com For a minor metabolite like this compound, predictive models could help to hypothesize the enzymatic reactions leading to its formation.
The future of this field lies in the development of more sophisticated computational tools, including machine learning and artificial intelligence (AI) algorithms. oup.commdpi.com These models can be trained on large datasets of known metabolic transformations to improve their predictive accuracy for novel or minor pathways. nih.govoup.com Physiologically based pharmacokinetic (PBPK) modeling represents another powerful computational tool. tandfonline.comasm.orgnih.gov PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites throughout the body, providing insights into their disposition. tandfonline.comnih.govbohrium.com A significant challenge is to create models that can accurately predict the formation and kinetics of minor metabolites, which are often the result of less common or less efficient enzymatic reactions. bohrium.com Integrating data from advanced in vitro systems with these in silico models, a practice known as in vitro-in vivo extrapolation (IVIVE), will be crucial for building more robust and reliable predictive tools for the disposition of all metabolites, including minor ones. nih.govbohrium.com
Impact of Genetic Polymorphisms on Metabolite Formation
The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily, are often genetically polymorphic. nih.gov This means that variations in the genes encoding these enzymes can lead to differences in enzyme activity or expression among individuals. jst.go.jp The metabolism of doxepin is known to be mediated primarily by CYP2D6 and CYP2C19, both of which are highly polymorphic enzymes. nih.govresearchgate.net
Variations in the activity of these enzymes can significantly alter the metabolic profile of a drug. For instance, individuals who are "poor metabolizers" for a particular CYP enzyme may have a reduced capacity to carry out the metabolic reactions mediated by that enzyme. nih.govjst.go.jp This could lead to a shunting of the drug down alternative, minor metabolic pathways. Consequently, the formation of minor metabolites like this compound could be significantly increased in these individuals. Conversely, "ultrarapid metabolizers" may process the parent drug so quickly through the major pathways that the formation of minor metabolites is negligible. jst.go.jp A key area for future research is to investigate how specific genetic polymorphisms in CYP2D6, CYP2C19, and other drug-metabolizing enzymes directly affect the formation rates of minor doxepin metabolites. Such studies are crucial for understanding inter-individual variability in drug metabolism and response. nih.govcore.ac.uknih.govnih.govthieme-connect.dehaematologica.orgresearchgate.net
Table 1: Key Cytochrome P450 Enzymes in Doxepin Metabolism and the Potential Impact of Genetic Polymorphisms
| Enzyme | Major Metabolic Role for Doxepin | Impact of Genetic Polymorphism on Enzyme Activity | Potential Consequence for this compound Formation |
| CYP2D6 | Hydroxylation of doxepin and N-desmethyldoxepin | Allelic variants can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes. nih.gov | In poor metabolizers, reduced hydroxylation could potentially increase the substrate available for alternative minor pathways, possibly increasing formation. |
| CYP2C19 | N-demethylation of doxepin to N-desmethyldoxepin | Allelic variants result in poor, intermediate, rapid, and ultrarapid metabolizer phenotypes. researchgate.netcore.ac.uk | In poor metabolizers, decreased N-demethylation might shunt doxepin towards other metabolic routes, potentially altering the formation of minor metabolites. |
| CYP1A2 | Minor role in N-demethylation | Polymorphisms can alter enzyme activity. | Changes in the efficiency of major pathways could indirectly influence the flux through minor biotransformation routes. |
| CYP3A4 | Minor role in N-demethylation | Activity can be influenced by genetic factors and co-administered drugs. | Altered activity could shift the metabolic balance, potentially impacting the formation of trace metabolites. |
Novel Analytical Strategies for Enhanced Sensitivity and Specificity in Metabolite Detection
A primary challenge in the study of minor metabolites is their low abundance in complex biological matrices like plasma or urine. alwsci.comresearchgate.net The development of highly sensitive and specific analytical techniques is therefore paramount. While standard liquid chromatography-mass spectrometry (LC-MS) is a powerful tool, its limits of detection may not be sufficient for trace-level metabolites. nih.govalwsci.com
The future of metabolite detection lies in advanced mass spectrometry techniques. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of unknown compounds. alwsci.comacs.org Tandem mass spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity through techniques like Multiple Reaction Monitoring (MRM), which is considered the gold standard for quantifying low-concentration analytes. creative-proteomics.comnih.gov Innovations such as "gas-phase fractionation" can further enhance the detection of low-abundance ions. researchgate.net The continued evolution of these analytical platforms, including improvements in ionization sources and mass analyzers, will be critical for the comprehensive profiling of all drug metabolites, no matter how minor. nist.govchromatographyonline.comtandfonline.comnih.gov These advancements will enable researchers to not only detect but also accurately quantify metabolites like this compound in various biological samples, which is a prerequisite for understanding their potential physiological relevance. researchgate.netnih.gov
Table 2: Evolution of Analytical Techniques for Metabolite Detection
| Technique | Key Features | Application to Minor Metabolite Research |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on physicochemical properties; detection via UV absorbance. | Limited sensitivity and specificity for trace-level metabolites in complex matrices. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples HPLC separation with mass-based detection, providing molecular weight information. nih.gov | Improved sensitivity over UV, but can be limited by background noise and matrix effects for low-abundance analytes. nih.gov |
| Tandem Mass Spectrometry (LC-MS/MS) | Highly specific and sensitive; uses fragmentation patterns (e.g., MRM) for quantification. creative-proteomics.comnih.gov | The "gold standard" for quantifying known, low-level metabolites; reduces background interference significantly. alwsci.comnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident formula determination of unknown metabolites. alwsci.comacs.org | Essential for the identification and structural elucidation of novel and unexpected minor metabolites. acs.org |
Q & A
Q. What is the metabolic origin of (E)-N-Desmethyl-N-formyl Doxepin, and how is it synthesized in vivo?
this compound is a secondary metabolite formed during the biotransformation of doxepin, a tricyclic antidepressant. The metabolic pathway involves sequential N-demethylation and formylation of the parent compound. Analytical studies using isotope-labeled doxepin in human subjects confirmed its formation via cytochrome P450-mediated oxidation, with stereoselective excretion observed in urinary metabolites .
Q. Which analytical methods are validated for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is the gold standard. The USP 35 monograph outlines a validated method using reverse-phase chromatography to separate (E)- and (Z)-isomers, with peak integration ratios calculated using standardized reference materials. Calibration curves are established using spiked plasma or urine samples, ensuring sensitivity down to 1 ng/mL .
Q. What are the key physicochemical properties of this compound relevant to pharmacokinetic studies?
The compound has a molecular formula of C₁₉H₁₉NO₂ (MW: 293.36 g/mol) and a CAS registry number of 250331-52-3. Its logP value (~3.2) indicates moderate lipophilicity, influencing tissue distribution. The (E)-isomer configuration affects binding affinity to targets like histamine receptors, as confirmed by competitive radioligand assays .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies recommend storage at -20°C in amber vials to prevent photodegradation. In aqueous solutions (pH 7.4), the metabolite shows <5% degradation over 24 hours at 25°C, but acidic or alkaline conditions accelerate isomerization to the (Z)-form. Long-term stability in plasma requires freeze-thaw cycle optimization .
Q. What animal models are suitable for studying the pharmacokinetics of this compound?
Rodent models (e.g., mice, rats) are commonly used due to conserved CYP450 pathways. Dosing protocols typically involve intraperitoneal or oral administration of doxepin, followed by serial blood sampling. Tissue distribution studies in burn wound models revealed accelerated clearance in hepatic and renal compartments .
Advanced Research Questions
Q. What mechanisms explain the stereoselective isomerization of this compound during metabolism?
Isomerization occurs via a proposed intermediate where the exocyclic double bond undergoes hydration-dehydration. This process, observed during N-demethylation of doxepin, results in a higher urinary Z/E ratio (0.08–3.06) than the administered parent compound. Computational modeling suggests transient carbocation formation, stabilized by adjacent dimethylamine groups .
Q. How do CYP450 polymorphisms impact the formation kinetics of this compound in diverse populations?
CYP2D6 and CYP2C19 genetic variants significantly alter metabolite ratios. Poor metabolizers exhibit 2–3-fold higher plasma concentrations of this compound compared to extensive metabolizers. Population pharmacokinetic models incorporating CYP2D6 allele frequencies (e.g., *4, *5) are critical for dose individualization .
Q. What experimental designs resolve contradictions in reported Z/E isomer ratios across in vitro and in vivo studies?
Discrepancies arise from differences in incubation systems (e.g., microsomes vs. hepatocytes) and sampling timepoints. A hybrid physiologically based pharmacokinetic (PBPK) model, integrating in vitro intrinsic clearance data and in vivo absorption parameters, reconciles these variations. Cross-validation with deuterium-labeled isomers improves accuracy .
Q. Does this compound retain pharmacological activity comparable to doxepin?
In vitro receptor binding assays show reduced affinity for histamine H₁ receptors (IC₅₀ = 1.12 nM for doxepin vs. 8.3 nM for the metabolite). However, the metabolite exhibits potent inhibition of norepinephrine reuptake (Ki = 14 nM), suggesting a distinct mechanism in antidepressant efficacy .
Q. How do drug-drug interactions influence the accumulation of this compound?
Cimetidine, a CYP450 inhibitor, increases the metabolite’s AUC by 2-fold in co-administered patients. Conversely, rifampicin (CYP inducer) reduces exposure by 40%. Population studies recommend therapeutic drug monitoring when combining doxepin with CYP2D6 inhibitors/inducers .
Q. What role does this compound play in doxepin-associated adverse effects, such as sedation?
While doxepin’s sedation is primarily H₁-mediated, the metabolite contributes to prolonged effects due to its slower clearance. Rodent studies using selective metabolite inhibitors demonstrated a 30% reduction in sedation duration, implicating dual H₁/NE targets in toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
